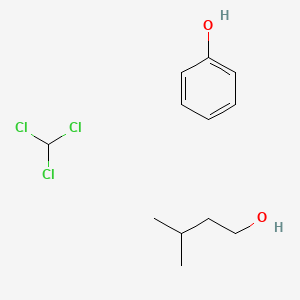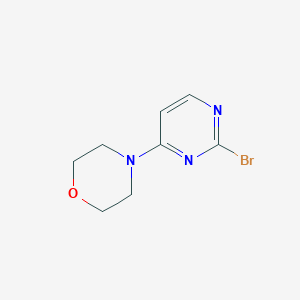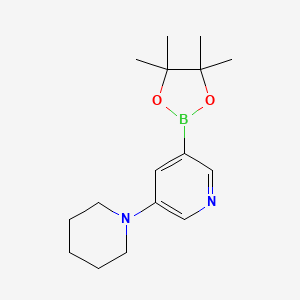
Phenol - chloroform - isoamyl alcohol mixture
Vue d'ensemble
Description
The phenol - chloroform - isoamyl alcohol mixture is a widely utilized compound in molecular biology and biochemical research. This mixture, typically composed of 25% phenol, 24% chloroform, and 1% isoamyl alcohol, is primarily used for the purification of nucleic acids, including DNA and RNA . The phenol component denatures proteins, the chloroform helps in creating a distinct layer to trap these proteins, and the isoamyl alcohol facilitates the clear separation of these layers, enabling the isolation of purified nucleic acids in the aqueous phase .
Mécanisme D'action
Target of Action
The primary targets of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture are nucleic acids (DNA and RNA) and proteins present in biological samples .
Mode of Action
The mixture operates through a multi-step process:
- Phenol denatures proteins, disrupting the protein structure and rendering them non-functional .
- Chloroform creates a distinct layer that traps the denatured proteins .
- Isoamyl Alcohol reduces foaming during extraction and facilitates the clear separation of these layers .
Biochemical Pathways
The mixture doesn’t directly affect any biochemical pathways. Instead, it facilitates the extraction of nucleic acids by denaturing and separating proteins from the nucleic acids .
Result of Action
The result of the action of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture is the isolation of purified DNA or RNA in the aqueous phase . The proteins are denatured and removed, collected in the organic phase or in the interphase .
Action Environment
The action of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture can be influenced by environmental factors. For instance, the pH of the solution can impact the extraction process. The mixture is often used with a buffer (such as Tris) to maintain a stable pH . The storage temperature (2-8°C) is also crucial to preserve the effectiveness of the reagent .
Analyse Biochimique
Biochemical Properties
The primary role of Phenol:Chloroform:Isoamyl Alcohol 25:24:1 in biochemical reactions is to extract and purify nucleic acids . It does not directly interact with enzymes, proteins, or other biomolecules. Instead, it acts as a solvent, separating proteins and other contaminants from the nucleic acids during extraction .
Cellular Effects
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 does not have a direct effect on cells or cellular processes. Its primary function is in the extraction and purification of nucleic acids from cell lysates . It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
The mechanism of action of Phenol:Chloroform:Isoamyl Alcohol 25:24:1 involves the separation of nucleic acids from proteins and other contaminants during extraction . It does not bind to biomolecules, nor does it inhibit or activate enzymes. It does not cause changes in gene expression.
Temporal Effects in Laboratory Settings
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 is a stable reagent and does not degrade over time under proper storage conditions . It does not have any long-term effects on cellular function as it is not typically used in long-term in vitro or in vivo studies.
Dosage Effects in Animal Models
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 is not typically used in animal models as it is primarily used for the extraction and purification of nucleic acids in vitro .
Metabolic Pathways
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 does not participate in metabolic pathways as it is not a metabolite, enzyme, or cofactor . It does not affect metabolic flux or metabolite levels.
Transport and Distribution
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 does not get transported or distributed within cells or tissues . It does not interact with transporters or binding proteins, nor does it have any effects on its localization or accumulation.
Subcellular Localization
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 does not have a subcellular localization as it is not a cellular component . It does not have any effects on its activity or function related to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the phenol - chloroform - isoamyl alcohol mixture involves mixing the three components in the specified ratio of 25:24:1. The phenol is typically equilibrated with a Tris-based buffer to maintain a slightly alkaline pH, which is crucial for the effective separation of nucleic acids . The mixture is then thoroughly vortexed or shaken to ensure homogeneity .
Industrial Production Methods: In industrial settings, the production of this mixture follows similar principles but on a larger scale. The components are mixed in large reactors, and the pH is carefully monitored and adjusted as needed. The mixture is then packaged under controlled conditions to prevent contamination and ensure stability .
Analyse Des Réactions Chimiques
Types of Reactions: The phenol - chloroform - isoamyl alcohol mixture primarily undergoes denaturation and phase separation reactions . Phenol denatures proteins by disrupting their hydrogen bonds and hydrophobic interactions . Chloroform aids in the separation by creating a distinct organic phase, while isoamyl alcohol helps in the clear separation of the aqueous and organic phases .
Common Reagents and Conditions:
Phenol: Acts as a denaturing agent.
Chloroform: Facilitates phase separation.
Isoamyl Alcohol: Enhances the separation of phases.
Major Products Formed: The major products formed from these reactions are purified nucleic acids (DNA or RNA) in the aqueous phase and denatured proteins in the organic phase .
Applications De Recherche Scientifique
The phenol - chloroform - isoamyl alcohol mixture has a wide range of applications in scientific research:
Nucleic Acid Purification: Used extensively for the extraction and purification of DNA and RNA from various biological samples.
Genetic Studies: Employed in gene amplification, fingerprinting, single nucleotide polymorphism studies, and restriction fragment length polymorphism analysis.
Biochemical Research: Utilized in the isolation of RNA for downstream analyses like reverse transcription and gene expression studies.
Forensic Science: Applied in the extraction of DNA for forensic analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroform - isoamyl alcohol mixture: Used for similar purposes but lacks the denaturing capability of phenol.
Phenol - chloroform mixture: Effective for nucleic acid purification but may not provide as clear a separation as the addition of isoamyl alcohol.
Uniqueness: : The phenol - chloroform - isoamyl alcohol mixture is unique in its ability to efficiently denature proteins and facilitate the clear separation of nucleic acids from proteins and other cellular debris. The addition of isoamyl alcohol enhances the separation process, making it more effective than mixtures without it .
Propriétés
IUPAC Name |
chloroform;3-methylbutan-1-ol;phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H12O.CHCl3/c7-6-4-2-1-3-5-6;1-5(2)3-4-6;2-1(3)4/h1-5,7H;5-6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFEOZQIUMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO.C1=CC=C(C=C1)O.C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735381 | |
| Record name | chloroform;3-methylbutan-1-ol;phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-00-0 | |
| Record name | chloroform;3-methylbutan-1-ol;phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















